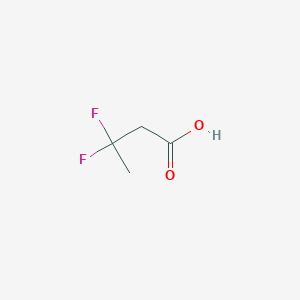

3,3-difluorobutanoic Acid

Description

Strategic Importance of Geminal Difluorination in Contemporary Chemical Synthesis

Geminal difluorination, the process of introducing two fluorine atoms to the same carbon atom, is a powerful strategy in modern chemical synthesis. The resulting difluoromethylene group (CF₂) is a key functional motif prized for its ability to modulate the physicochemical properties of a molecule. In medicinal chemistry, the CF₂ group is often used as a bioisostere for other functional groups, such as a methylene (B1212753) (CH₂) group, an ether oxygen, or a carbonyl group. This substitution can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased lipophilicity, and fine-tuned acidity or basicity.

The introduction of a geminal difluoro unit can induce specific conformational preferences in a molecule due to the stereoelectronic effects of the highly polarized C-F bonds. lifechemicals.com This conformational control is a valuable tool for designing molecules that can bind to biological targets with high affinity and selectivity. lifechemicals.com The stability of the C-F bond often renders the difluorinated position resistant to metabolic oxidation, a common pathway for drug deactivation. docbrown.info Consequently, the development of novel methods for geminal difluorination remains an active area of research, aiming to provide efficient and selective access to these valuable fluorinated building blocks. organicchemistrydata.org

Foundational Principles of Carboxylic Acids and the Inductive Effects of Fluorine

Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). Their acidity stems from the ability to donate a proton (H⁺) from the hydroxyl group, forming a resonance-stabilized carboxylate anion (-COO⁻). uni.lu The stability of this conjugate base is a key determinant of the acid's strength; the more stable the anion, the stronger the acid. uni.lu

The acidity of a carboxylic acid can be significantly influenced by the presence of substituents on the carbon chain through the inductive effect. This effect involves the transmission of charge through sigma bonds. Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect (-I effect). smolecule.comsmolecule.com When fluorine atoms are attached to the carbon chain of a carboxylic acid, they pull electron density away from the carboxylate group. chemscene.combrainly.com This dispersal of the negative charge stabilizes the carboxylate anion, making the corresponding carboxylic acid more acidic (i.e., having a lower pKa value). uni.luchemscene.com The effect is cumulative, with multiple fluorine atoms leading to a greater increase in acidity. chemscene.com The position of the fluorine atoms is also crucial; the closer they are to the carboxylic acid group, the stronger their acid-strengthening effect.

The following table illustrates the impact of fluorination on the acidity of butanoic acid.

| Compound Name | Structure | pKa |

| Butanoic Acid | CH₃CH₂CH₂COOH | ~4.82 |

| 4,4-Difluorobutanoic Acid | F₂CHCH₂CH₂COOH | 2.87 brainly.com |

| 3,3-Difluorobutanoic Acid | CH₃CF₂CH₂COOH | 0.52 brainly.com |

| Trifluoroacetic Acid | CF₃COOH | -0.25 |

This table presents a comparison of the acidity (pKa) of butanoic acid with some of its fluorinated derivatives. A lower pKa value indicates a stronger acid.

Overview of Research Trajectories in this compound Chemistry

This compound (CAS No. 2366-61-2) is a fluorinated carboxylic acid that serves as a valuable building block in synthetic chemistry. chemscene.comnih.gov Its chemical structure, featuring a geminal difluoro group at the β-position to the carboxyl group, imparts unique properties that are being explored in various research contexts.

One primary research trajectory involves its use as a precursor for more complex and biologically relevant molecules. For instance, synthesis routes have been developed for derivatives like 2-amino-3,3-difluorobutanoic acid, a fluorinated amino acid. researchgate.netresearchgate.net These fluorinated amino acids are of interest for incorporation into peptides to study protein structure and function or to develop peptides with enhanced stability and novel biological activities. researchgate.net The synthesis of this compound itself can be achieved through methods such as the oxidation of 3,3-difluorobutan-2-ol. smolecule.com

The compound is also a subject of study in medicinal chemistry. Its derivatives, such as 4-amino-3,3-difluorobutanoic acid and others, are investigated as potential pharmacologically active agents or as intermediates in their synthesis. cymitquimica.comacs.orgbldpharm.com The presence of the 3,3-difluoro moiety is strategic, intended to confer desirable properties like improved metabolic stability or altered receptor binding affinity to the target molecule.

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O₂ | chemscene.com |

| Molecular Weight | 124.09 g/mol | chemscene.com |

| pKa | 0.52 | brainly.com |

| Calculated logP | 1.1163 | chemscene.com |

| CAS Number | 2366-61-2 | chemscene.com |

This interactive table provides key data points for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-4(5,6)2-3(7)8/h2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQIQSUQSSESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-61-2 | |

| Record name | 3,3-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluorobutanoic Acid and Its Derivatives

Regioselective and Chemoselective Fluorination Strategies to Access 3,3-Difluorobutanoic Acid Scaffolds

The precise introduction of two fluorine atoms onto the same carbon atom presents a unique synthetic challenge. Various methods have been developed to achieve this transformation with high control over regioselectivity and chemoselectivity.

Deoxofluorination Approaches (e.g., SF₄-mediated transformations of β-keto esters)

Deoxofluorination is a powerful method for converting carbonyl groups into gem-difluoro groups. Sulfur tetrafluoride (SF₄) is a potent reagent for this transformation, particularly in the synthesis of 3,3-difluoroesters from β-keto esters. thieme.de While effective, the hazardous nature of SF₄ necessitates specialized equipment and handling procedures. d-nb.info

The reaction of a β-keto ester, such as ethyl acetoacetate, with SF₄ effectively replaces the ketone oxygen with two fluorine atoms to yield the corresponding 3,3-difluoroester. d-nb.info This reaction can be performed on a multigram scale, demonstrating its utility in producing significant quantities of these valuable building blocks. thieme.ded-nb.info Subsequent hydrolysis of the ester group under acidic or basic conditions yields the target this compound. d-nb.info The choice of hydrolysis conditions is crucial to avoid potential side reactions like elimination. d-nb.info

| Starting Material | Reagent | Product | Yield | Reference |

| Ethyl acetoacetate | SF₄ | Ethyl 3,3-difluorobutanoate | 70% | d-nb.info |

This table summarizes a key deoxofluorination reaction for the synthesis of a this compound precursor.

Electrophilic and Nucleophilic Fluorination Techniques on Butanoic Acid Precursors

Alternative strategies to deoxofluorination involve the use of electrophilic and nucleophilic fluorinating agents on suitable butanoic acid precursors.

Electrophilic Fluorination: This approach utilizes a carbon-centered nucleophile and an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed due to their stability and safety compared to elemental fluorine. wikipedia.org For the synthesis of this compound scaffolds, a precursor with a nucleophilic center at the C3 position, such as an enolate derived from a β-keto ester, can be treated with an electrophilic fluorinating agent. wikipedia.orgdntb.gov.ua This process can be repeated to introduce a second fluorine atom.

Nucleophilic Fluorination: In this method, a fluoride (B91410) source acts as a nucleophile to displace a leaving group or open a strained ring. sigmaaldrich.com While direct nucleophilic fluorination to form a gem-difluoro group is challenging, it can be achieved through sequential reactions. For instance, a precursor with two leaving groups at the C3 position could potentially be difluorinated using a nucleophilic fluoride source like an alkali or ammonium (B1175870) fluoride. sigmaaldrich.com The development of soluble and reactive fluoride reagents, such as imidazolium-based fluorides, has improved the efficiency of nucleophilic fluorination reactions. nih.gov

Radical and Photoredox Catalysis in Gem-Difluorination Reactions

Radical-based methods, particularly those employing photoredox catalysis, have emerged as powerful tools for the synthesis of fluorinated compounds. nih.gov These methods often proceed under mild conditions and offer unique reactivity patterns.

Photoredox catalysis can be used to generate gem-difluoro carboxyalkyl radicals from readily available starting materials like chlorodifluoroacetic anhydride. chemrxiv.org These radicals can then participate in various transformations, including additions to alkenes, to construct more complex molecules containing the gem-difluoro motif. chemrxiv.org While not a direct synthesis of this compound itself, these methods provide access to derivatives that can be further elaborated. For example, the photoredox-catalyzed reaction of gem-difluoroarylalkenes with nucleophiles can lead to α-arylated carboxylic acids and their derivatives, showcasing a defluorinative functionalization approach. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of stereocenters into fluorinated molecules can have a profound impact on their biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral this compound analogues is a significant area of research.

Asymmetric Catalysis in Fluorine Introduction

Asymmetric catalysis offers an elegant approach to introduce chirality during the fluorination step. Chiral catalysts can control the facial selectivity of the fluorinating agent's attack on a prochiral substrate.

For electrophilic fluorination, chiral ligands can be used in conjunction with a metal catalyst, or a chiral fluorinating agent can be employed. While specific examples for this compound are not detailed in the provided context, the general principles of asymmetric electrophilic fluorination are well-established. wikipedia.org

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approach: This strategy involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. For the synthesis of chiral this compound analogues, a chiral auxiliary could be appended to a butanoic acid precursor to control the stereoselective introduction of substituents or the fluorination step itself.

Continuous Flow Chemistry and Sustainable Synthesis Innovations for Fluorinated Butanoic Acids

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fluorinated compounds, offering significant advantages over traditional batch processes. researchgate.netnih.gov The precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles make it particularly suitable for handling the often hazardous and highly exothermic fluorination reactions. beilstein-journals.orgrsc.org These features not only lead to higher yields and selectivities but also pave the way for more sustainable and environmentally benign synthetic routes.

Microreactor Systems for Controlled Fluorination Reactions

Microreactor systems are at the forefront of continuous flow technology, providing an unparalleled level of control over chemical transformations. Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, mitigating the risks associated with the high exothermicity of many fluorination reactions. beilstein-journals.org This precise temperature control is crucial for minimizing the formation of byproducts and enhancing the selectivity of the desired fluorinated product.

A common strategy for the synthesis of α,α-difluoro-β-keto esters, which are precursors to compounds like this compound, involves the deoxofluorination of the corresponding β-keto ester. In a continuous flow setup, a solution of the β-keto ester, such as ethyl acetoacetate, and a fluorinating agent like diethylaminosulfur trifluoride (DAST), are pumped through a heated microreactor. The short residence time within the reactor, typically on the order of minutes, allows for rapid and controlled fluorination. beilstein-journals.org

The use of microreactors also enables the safe handling of hazardous reagents. For instance, DAST, while effective, is known for its thermal instability. beilstein-journals.org In a continuous flow system, only small amounts of the reagent are reacting at any given time, significantly reducing the risk of runaway reactions. This inherent safety feature is a major advantage over batch processes where large quantities of reactive materials are mixed together.

| Substrate | Fluorinating Agent | Temperature (°C) | Residence Time (min) | Yield (%) |

| Ethyl acetoacetate | DAST | 70-90 | 5-15 | >85 |

| Diethyl 2-acetylmalonate | Deoxofluor | 60-80 | 8-20 | >90 |

| 1-Phenyl-1,3-butanedione | XtalFluor-E | 50-70 | 10-25 | >80 |

Atom-Economic and Environmentally Conscious Methodologies

A key principle of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com Continuous flow synthesis can contribute significantly to achieving higher atom economy by minimizing waste generation through improved reaction selectivity and yield. primescholars.com

Traditional fluorination methods often employ stoichiometric amounts of fluorinating agents, leading to the formation of significant quantities of byproducts. The development of catalytic fluorination reactions is a major step towards more atom-economic processes. While not yet widely implemented for the synthesis of this compound in continuous flow, research into catalytic nucleophilic and electrophilic fluorinations holds great promise for the future.

Furthermore, the choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. Continuous flow systems can often operate with reduced solvent volumes compared to batch reactors. The enclosed nature of these systems also minimizes the release of volatile organic compounds into the atmosphere. The search for greener fluorinating agents is an active area of research, with the goal of replacing hazardous reagents with more environmentally benign alternatives.

The integration of in-line purification and analysis techniques within a continuous flow setup can further enhance the sustainability of the process. This allows for real-time monitoring of the reaction and immediate purification of the product stream, reducing the need for traditional, solvent-intensive workup and purification steps.

| Reaction Type | Reagent Type | Key Byproduct | Atom Economy (%) |

| Deoxofluorination | Stoichiometric (DAST) | Diethylaminosulfur oxide | < 50 |

| Halex Reaction | Catalytic (Phase Transfer Catalyst) | Metal Halide Salt | > 80 |

| Electrophilic Fluorination | Stoichiometric (Selectfluor) | Dication Salt | < 40 |

This interactive table provides a comparative analysis of the atom economy of different fluorination reaction types, highlighting the potential for improvement with catalytic methods.

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluorobutanoic Acid

Influence of the Gem-Difluoro Moiety on Carboxylic Acid Functional Group Reactivity

The two fluorine atoms on C-3 exert a powerful electron-withdrawing inductive effect, which is transmitted through the carbon skeleton to the carboxylic acid group. This electronic perturbation is central to understanding the reactivity of the molecule.

The carbonyl carbon of a carboxylic acid derivative is the site of nucleophilic acyl substitution, a fundamental reaction class for these compounds. masterorganicchemistry.comlibretexts.org The rate and feasibility of these reactions are highly dependent on the electrophilicity of the carbonyl carbon and the quality of the leaving group. youtube.com The strong inductive effect of the gem-difluoro group in 3,3-difluorobutanoic acid withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack compared to non-fluorinated butanoic acid.

Consequently, this compound is expected to undergo standard transformations of the carboxyl group, often under milder conditions or at faster rates than its non-fluorinated analog.

Esterification: The formation of esters from carboxylic acids and alcohols, such as in the Fischer esterification, is a classic equilibrium process. While specific studies on this compound are not prevalent, fluorinated carboxylic acids can be effectively esterified using various methods, including catalysis with zirconocene (B1252598) complexes or mediation by reagents like XtalFluor-E for perfluorinated alcohols. researchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Catalytic methods, for example using titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of various carboxylic acids. researchgate.net Given its enhanced electrophilicity, this compound would readily form amides under these standard activating conditions.

Anhydride Formation: Acid anhydrides can be synthesized by the reaction of a carboxylate with a more reactive acid derivative, typically an acid chloride. masterorganicchemistry.com In this scenario, the carboxylate of this compound would act as a nucleophile to attack an acid chloride, leading to the formation of a mixed or symmetric anhydride.

The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the low electrophilicity of the carboxylate anion formed upon initial deprotonation by basic hydrides. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): Strong, non-selective reducing agents like LiAlH₄ are highly effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.com LiAlH₄ is powerful enough to reduce the carboxylate intermediate, ultimately yielding the corresponding primary alcohol. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further because it is more reactive than the starting carboxylic acid. libretexts.org Therefore, treatment of this compound with an excess of LiAlH₄, followed by an acidic workup, would produce 3,3-difluorobutan-1-ol.

Borane Reagents: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids. chemistrysteps.comcommonorganicchemistry.com Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carboxyl group toward hydride delivery without the initial deprotonation step, which circumvents the formation of the unreactive carboxylate salt. chemistrysteps.com This method is often more selective than LiAlH₄, capable of reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. libretexts.orgchemistrysteps.com

The core principle governing the reactivity of the carboxyl group in this compound is the electrophilic activation of the carbonyl carbon. The gem-difluoro group at the β-position acts as a strong electron-withdrawing entity. This effect propagates through the C2-C3 sigma bond, pulling electron density from the α-carbon (C2) and, subsequently, from the carbonyl carbon (C1). This depletion of electron density enhances the electrophilicity of the carbonyl carbon, making it a more potent site for attack by nucleophiles.

This activation facilitates the initial addition step in the two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution. masterorganicchemistry.com For any given nucleophile, the rate of attack on the carbonyl of this compound is expected to be faster than that on butanoic acid, leading to more favorable reaction kinetics for the transformations discussed in section 3.1.1.

Reactivity of Adjacent Carbon Centers: α- and β-Positions to the Carboxyl Group

The influence of the gem-difluoro group extends beyond the carboxyl function, significantly impacting the chemical properties of the adjacent α- and β-carbon atoms.

Hydrogens on a carbon atom alpha to a carbonyl group are acidic because the resulting conjugate base, an enolate, is stabilized by resonance, which delocalizes the negative charge onto the electronegative oxygen atom. ucalgary.calibretexts.org The acidity of these α-protons is further influenced by inductive effects.

In this compound, the powerful electron-withdrawing nature of the C-F bonds stabilizes the negative charge of the enolate formed at C-2. stackexchange.com This additional inductive stabilization makes the enolate of this compound more stable than the enolate of butanoic acid. A more stable conjugate base corresponds to a stronger acid, meaning the α-protons of this compound are significantly more acidic than those of its non-fluorinated counterpart. While the typical pKa for α-protons in esters is around 25, this value is expected to be lower for this compound and its derivatives. libretexts.orglibretexts.org

The same inductive effect also increases the acidity of the carboxylic acid proton itself, as illustrated by a comparison of predicted and experimental pKa values.

| Compound | Structure | Carboxylic Acid pKa |

|---|---|---|

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 |

| This compound | CH₃CF₂CH₂COOH | 4.03 (Predicted) |

This table demonstrates the increase in acidity of the carboxylic proton due to the inductive effect of the gem-difluoro group. chemicalbook.comreddit.com This same electronic effect enhances the acidity of the alpha-protons.

The increased acidity of the α-protons facilitates the formation of the corresponding enolate under basic conditions. This enolate can then serve as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, expanding the synthetic utility of this fluorinated building block.

The presence of fluorine can lead to unique rearrangement and fragmentation pathways not typically observed in non-fluorinated analogs. In mass spectrometry, for example, the fragmentation of carbonyl compounds is well-documented, often involving α-cleavage (breaking the bond adjacent to the carbonyl) or McLafferty rearrangement. slideshare.netlibretexts.org For this compound, α-cleavage could occur between C1-C2 or C2-C3. The strong C-F bonds and the inductive effect on the C3-C4 bond might influence the preferred fragmentation pathways compared to butanoic acid.

In chemical reactions, intermediates generated from fluorinated compounds can undergo unexpected transformations. For instance, studies on related fluorinated molecules have shown that deprotonation can trigger migrations and rearrangements. nih.govacs.org A notable reaction pathway for compounds containing a β,β-difluoro moiety is β-fluoride elimination from an anionic intermediate, which results in the formation of a monofluoroalkene. nih.govacs.org While this is more commonly observed in reactions of gem-difluoroalkenes, similar fragmentation could be envisioned for derivatives of this compound under certain reaction conditions, where the loss of a fluoride (B91410) ion is a driving force.

Transition Metal-Catalyzed Transformations Utilizing this compound or its Derivatives

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies for the selective functionalization of fluorinated compounds is of significant interest. Transition metal catalysis has emerged as a powerful tool for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under increasingly mild conditions. This section explores the utility of this compound and its derivatives as substrates in transition metal-catalyzed reactions, with a focus on cross-coupling and C–H functionalization strategies.

Cross-Coupling Strategies with Fluorinated Carboxylic Acid Substrates

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures. The use of fluorinated carboxylic acids and their derivatives in these reactions has been an area of active research. One prominent strategy involves the decarboxylative coupling of fluorinated carboxylic acids, where the carboxyl group is extruded as carbon dioxide, leading to the formation of a new C-C bond.

For instance, α,α-difluorinated carboxylic acids can be activated in situ and subsequently used in copper-catalyzed cross-coupling reactions with organozinc reagents. This method provides a direct route to α,α-difluoroketones. The reaction proceeds under mild conditions, typically at temperatures ranging from 0 °C to room temperature, and is characterized by short reaction times and good functional group compatibility. The in-situ generation of acyloxyphosphonium ions from the parent carboxylic acid is a key feature of this transformation, which then act as effective acyl electrophiles in the catalytic cycle.

Another powerful approach is the use of dual catalysis, combining photoredox and transition metal catalysis, for the decarboxylative cross-coupling of α-fluoroalkyl carboxylic acids. This strategy has been successfully applied to the synthesis of chiral trifluoromethylated compounds. By integrating a light-mediated ligand-to-metal charge transfer (LMCT) process with nickel catalysis, the direct and enantioselective coupling of α-CF3 carboxylic acids with various partners can be achieved. While not directly involving this compound, these examples highlight the potential for developing similar strategies for gem-difluoro systems.

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions involving fluorinated carboxylic acid derivatives.

| Catalyst System | Fluorinated Substrate | Coupling Partner | Product Type | Key Features |

| Copper Catalyst | α,α-Difluorinated Carboxylic Acids | Organozinc Reagents | α,α-Difluoroketones | Mild reaction conditions, in-situ activation |

| Ir-based Photocatalyst / Ni-complex | α-Monofluoro Carboxylic Acids | Organohalides (sp2 and sp3) | Fluorinated Products | Dual catalysis, broad substrate scope |

| Dual Metal Photoelectrocatalysis (LMCT/Nickel) | α-CF3 Carboxylic Acids | - | Chiral Aliphatic CF3 Compounds | Enantioselective, redox-neutral |

C–H Functionalization Adjacent to Fluorinated Centers

The direct functionalization of carbon-hydrogen (C–H) bonds represents a highly atom- and step-economical approach to molecular synthesis. When applied to fluorinated molecules, C–H functionalization can provide rapid access to complex fluorinated structures. The C–H bonds adjacent to a gem-difluoro group, such as the C-2 and C-4 positions in this compound, are intriguing targets for such transformations. The strong electron-withdrawing nature of the difluoromethylene group can influence the reactivity of neighboring C–H bonds.

Transition metal-catalyzed C–H functionalization reactions often rely on the use of a directing group to achieve high levels of regioselectivity. In the context of substrates similar to this compound, the carboxylic acid moiety itself, or a derivative thereof, could potentially serve as a directing group to guide a metal catalyst to a specific C–H bond. For example, palladium-catalyzed C–H activation directed by native functional groups is a well-established strategy.

While specific examples of C–H functionalization directly on this compound are not extensively documented in the literature, related systems provide valuable insights into the potential reactivity. For instance, palladium-catalyzed C–H functionalization of substrates containing gem-difluoroalkene motifs has been reported. These reactions often proceed via a β-fluoride elimination pathway, leading to monofluoroalkene products. However, the development of "fluorine-retentive" C–H functionalization reactions on saturated gem-difluoroalkyl chains is an area of growing interest.

Mechanistically, a common pathway for directed C–H functionalization involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst. The presence of the gem-difluoro group can impact the stability and reactivity of the metallacyclic intermediate, potentially influencing the efficiency and outcome of the reaction.

Iron-catalyzed C–H fluorination has also been explored, where a high-valent iron-fluoride species is proposed to mediate the transformation via a hydrogen atom transfer (HAT) mechanism followed by a fluorine radical rebound. Such radical-based approaches could potentially be applied to the functionalization of C–H bonds adjacent to the difluoro group in this compound derivatives.

The table below outlines conceptual approaches to C–H functionalization adjacent to fluorinated centers based on established methodologies.

| Catalytic Approach | Potential Substrate Derivative | Targeted C-H Bond | Plausible Mechanism | Potential Product |

| Palladium-Catalyzed Directed C-H Activation | Amide derivative of this compound | C-4 | Concerted Metalation-Deprotonation | 4-Aryl-3,3-difluorobutanoic acid derivative |

| Rhodium-Catalyzed C-H Functionalization | Pyridyl-ester of this compound | C-2 or C-4 | C-H activation/insertion | Alkenylated or arylated derivatives |

| Iron-Catalyzed Radical C-H Functionalization | This compound ester | C-2 or C-4 | Hydrogen Atom Transfer (HAT) | Halogenated or aminated derivatives |

Synthesis and Exploration of Advanced 3,3 Difluorobutanoic Acid Derivatives and Analogues

Construction of Esters, Amides, and Acid Halides of 3,3-Difluorobutanoic Acid

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of various derivatives, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis, providing intermediates for a wide range of subsequent reactions.

Esters: The esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For example, the reaction of this compound with ethanol would yield ethyl 3,3-difluorobutanoate. This reaction is typically performed under reflux to drive the equilibrium towards the product.

Amides: Amide derivatives of this compound can be prepared by the reaction of the carboxylic acid with an amine. This direct amidation often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent would afford the corresponding N-substituted 3,3-difluorobutanamide.

Acid Halides: The synthesis of 3,3-difluorobutanoyl halides, particularly the acid chloride, provides a highly reactive intermediate for the preparation of esters and amides. The conversion of this compound to its acid chloride can be accomplished using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions typically proceed under mild conditions and provide the acid chloride in good yield. The resulting 3,3-difluorobutanoyl chloride is a versatile electrophile that can readily react with a wide range of nucleophiles.

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Ester | Ethanol, Sulfuric Acid (catalyst), Reflux | Ethyl 3,3-difluorobutanoate |

| Amide | Aniline, EDC, HOBt, DMF, Room Temp | N-phenyl-3,3-difluorobutanamide |

| Acid Halide | Thionyl Chloride, Reflux | 3,3-Difluorobutanoyl chloride |

This table presents illustrative examples of the synthesis of this compound derivatives based on general synthetic methodologies.

Ring Formation Reactions: Fluorinated Lactones and Lactams from this compound Precursors

Fluorinated lactones and lactams are important heterocyclic compounds with potential applications in medicinal chemistry and materials science. Precursors derived from this compound can be utilized in intramolecular cyclization reactions to form these valuable ring structures.

Fluorinated Lactones: The synthesis of fluorinated γ-lactones can be envisioned through the intramolecular cyclization of a 4-hydroxy-3,3-difluorobutanoic acid derivative. Such a precursor could potentially be synthesized from this compound through a multi-step sequence involving, for example, α-halogenation followed by nucleophilic substitution with a protected hydroxyl group and subsequent deprotection and cyclization. The cyclization to the lactone would likely be promoted by acid or base catalysis. The presence of the gem-difluoro group at the β-position relative to the carbonyl group in the final lactone could influence the stability and reactivity of the ring system.

Fluorinated Lactams: The synthesis of fluorinated β-lactams and δ-lactams has been a subject of interest. A plausible route to a fluorinated β-lactam could involve the [2+2] cycloaddition of a ketene derived from a this compound derivative with an imine (the Staudinger synthesis). Alternatively, intramolecular cyclization of a suitable amino acid precursor, such as 3-amino-3,3-difluorobutanoic acid, could be explored. The synthesis of fluorinated δ-lactams has been achieved through multi-step processes, and similar strategies could potentially be adapted using starting materials derived from this compound.

| Heterocycle | Precursor | Reaction Type |

| β,β-Difluoro-γ-butyrolactone | 4-Hydroxy-3,3-difluorobutanoic acid | Intramolecular Esterification |

| Fluorinated β-Lactam | 3,3-Difluorobutanoyl chloride and an imine | Staudinger Cycloaddition |

This table outlines potential synthetic pathways to fluorinated lactones and lactams from this compound precursors.

Oligomerization and Polymerization Involving this compound Derived Monomers

Fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. Monomers derived from this compound are potential candidates for the synthesis of novel fluorinated polyesters.

The self-polycondensation of a hydroxy-functionalized derivative of this compound, such as 4-hydroxy-3,3-difluorobutanoic acid, could theoretically lead to the formation of a polyester, poly(3,3-difluorobutanoate). This polymerization would proceed with the elimination of water and could be catalyzed by transesterification catalysts at elevated temperatures. The resulting polymer would feature a difluorinated carbon atom in every repeating unit, which would be expected to impart distinct properties to the material compared to its non-fluorinated analogue, poly(3-hydroxybutyrate). The presence of the gem-difluoro group could affect the polymer's crystallinity, melting point, and degradation profile.

Alternatively, monomers such as ethyl 3,3-difluorobutanoate could potentially undergo oligomerization under specific catalytic conditions, although this is less common for simple esters without a suitable initiating group.

| Polymer | Monomer | Polymerization Method |

| Poly(3,3-difluorobutanoate) | 4-Hydroxy-3,3-difluorobutanoic acid | Self-polycondensation |

This table illustrates a potential route to a fluorinated polyester from a this compound-derived monomer.

Design and Synthesis of Multi-fluorinated Butanoic Acid Architectures

This compound can serve as a foundational molecule for the synthesis of butanoic acids with a higher degree of fluorination. The introduction of additional fluorine atoms can be achieved through various synthetic strategies, leading to novel fluorinated carboxylic acids with potentially enhanced properties.

One approach involves the selective fluorination of the carbon backbone of this compound or its derivatives. For instance, electrophilic fluorinating agents could potentially be used to introduce a fluorine atom at the α-position (C2) of an enolate derivative of ethyl 3,3-difluorobutanoate, leading to the synthesis of ethyl 2,3,3-trifluorobutanoate, which could then be hydrolyzed to the corresponding carboxylic acid.

Furthermore, building block strategies can be employed. For example, a multi-fluorinated four-carbon acid could be constructed by reacting a two-carbon fluorinated building block with a derivative of this compound. While specific examples are not prevalent in the literature, the principles of organic synthesis allow for the rational design of such multi-fluorinated architectures.

| Target Compound | Synthetic Strategy | Potential Precursor |

| 2,3,3-Trifluorobutanoic acid | Electrophilic fluorination | Ethyl 3,3-difluorobutanoate |

| 2,2,3,3-Tetrafluorobutanoic acid | Multi-step synthesis involving fluorination reagents | This compound derivative |

This table provides hypothetical strategies for the synthesis of multi-fluorinated butanoic acids starting from this compound.

Applications of 3,3 Difluorobutanoic Acid As a Versatile Chemical Building Block

Integration into Complex Organic Molecule Synthesis

The presence of the difluoromethylene group in 3,3-difluorobutanoic acid offers a strategic advantage in the synthesis of complex organic molecules. This functional group can influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable component in the design of new bioactive compounds.

Strategic Application in the Total Synthesis of Bioactive Compounds

While specific examples of the total synthesis of complex bioactive natural products directly employing this compound as a starting material are not extensively documented in readily available literature, the principles of utilizing small fluorinated building blocks are well-established in synthetic organic chemistry. The synthetic routes to complex molecules often involve the coupling of various fragments, and a fragment derived from this compound could be strategically introduced to impart the desired fluorine substitution.

Methodologies for incorporating such fluorinated synthons often involve the conversion of the carboxylic acid to other functional groups, such as esters, amides, or ketones, which can then participate in a variety of carbon-carbon bond-forming reactions. These reactions can include, but are not limited to, aldol (B89426) reactions, Michael additions, and cross-coupling reactions. The gem-difluoro group's electron-withdrawing nature can influence the reactivity of adjacent functional groups, a factor that must be carefully considered in the synthetic design.

Precursor for Advanced Pharmaceutical Intermediates and Fluorinated Bioisosteres

The application of this compound as a precursor for advanced pharmaceutical intermediates and fluorinated bioisosteres is a key area of its utility. The difluoromethylene group is often used as a bioisostere for other functional groups, such as a carbonyl group, an ether linkage, or a hydroxyl group. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

For instance, the replacement of a metabolically labile ester or amide group with a more stable difluoromethylene ether or amine linkage can enhance the drug's half-life in the body. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

The synthesis of these pharmaceutical intermediates from this compound would typically involve standard organic transformations. The carboxylic acid moiety can be readily converted to a variety of other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.

| Bioisosteric Replacement | Original Functional Group | Fluorinated Mimic | Potential Advantage |

| Carbonyl Mimic | Ketone/Aldehyde | gem-Difluoromethylene | Improved metabolic stability, altered polarity |

| Ether Mimic | Ether | 1,1-Difluoroalkyl ether | Enhanced stability, modified lipophilicity |

| Hydroxyl Mimic | Alcohol | Fluorinated alkyl group | Altered hydrogen bonding capacity |

Utility in Agrochemicals Synthesis and Research

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and selectivity. Fluorinated compounds often exhibit increased biological activity, improved metabolic stability, and altered physical properties that can be advantageous for pesticide and herbicide applications.

Synthesis of Fluorinated Pesticide and Herbicide Intermediates

While specific commercial pesticides or herbicides derived directly from this compound are not prominently featured in the public domain, the use of fluorinated building blocks in agrochemical synthesis is widespread. This compound represents a potential starting material for the synthesis of various fluorinated intermediates.

For example, derivatives of this compound could be used to synthesize fluorinated heterocycles, which are common scaffolds in many modern pesticides and herbicides. The synthesis of such intermediates would likely involve the transformation of the carboxylic acid group and subsequent cyclization reactions to form the desired heterocyclic ring system. The presence of the difluoroalkyl moiety can significantly influence the biological activity and spectrum of the resulting agrochemical.

| Agrochemical Class | Potential Application of Fluorinated Intermediates |

| Herbicides | Synthesis of fluorinated inhibitors of essential plant enzymes. |

| Insecticides | Development of fluorinated compounds targeting insect nervous systems. |

| Fungicides | Creation of fluorinated molecules that disrupt fungal cell membranes or metabolic pathways. |

Role in Materials Science and Polymer Chemistry

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and unique optical properties. These characteristics make them valuable in a wide range of applications, from high-performance coatings and seals to advanced optical and electronic materials.

Design of Fluorinated Monomers for Specialty Polymers

This compound can serve as a precursor for the synthesis of novel fluorinated monomers for specialty polymers. By converting the carboxylic acid to a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ether, new monomers containing the 3,3-difluorobutyl moiety can be prepared.

The incorporation of these fluorinated monomers into polymers can significantly modify the properties of the resulting material. For example, the presence of the difluoroalkyl groups can increase the hydrophobicity and oleophobicity of the polymer surface, leading to applications in water- and oil-repellent coatings. Furthermore, the thermal and chemical stability of the polymer can be enhanced.

The polymerization of such fluorinated monomers can be achieved through various techniques, including free-radical polymerization, controlled radical polymerization, and other methods, to produce a range of polymers with tailored properties.

| Polymer Property | Influence of Fluorinated Monomer Incorporation |

| Surface Energy | Lowered, leading to increased hydrophobicity and oleophobicity. |

| Thermal Stability | Generally increased due to the strength of the C-F bond. |

| Chemical Resistance | Enhanced resistance to solvents and corrosive chemicals. |

| Refractive Index | Can be lowered, which is useful for optical applications. |

Radiosynthesis of Fluorine-18 Labeled Building Blocks for Chemical Probes

The integration of the positron-emitting radionuclide Fluorine-18 (¹⁸F), with its favorable half-life of 109.7 minutes and low positron energy (635 keV), into bioactive molecules is a cornerstone of Positron Emission Tomography (PET) imaging. uchicago.edunih.gov The development of ¹⁸F-labeled chemical probes derived from versatile building blocks like this compound is of significant interest for visualizing and quantifying biological processes in vivo. The gem-difluoro moiety can impart unique biochemical properties, and its successful radiolabeling allows for the creation of novel PET tracers.

Methodologies for Incorporating ¹⁸F into this compound Scaffolds

The radiosynthesis of an ¹⁸F-labeled version of this compound, denoted as [¹⁸F]this compound, can be approached through several established radiofluorination strategies. These methodologies primarily include nucleophilic substitution, electrophilic fluorination, and isotopic exchange. Each approach necessitates the design of a specific precursor molecule that facilitates the incorporation of the ¹⁸F radionuclide.

Nucleophilic Substitution:

Nucleophilic substitution is the most prevalent method for ¹⁸F-labeling due to the high specific activity of cyclotron-produced [¹⁸F]fluoride. uchicago.edu This approach typically involves the displacement of a good leaving group by the [¹⁸F]fluoride ion in an S(_N)2 reaction. For the synthesis of [¹⁸F]this compound, a suitable precursor would be an ester of 3,3-difluoro-4-hydroxybutanoic acid, where the hydroxyl group is converted into a potent leaving group such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).

The general synthetic route would involve the following steps:

Activation of the cyclotron-produced aqueous [¹⁸F]fluoride, typically using a potassium/kryptofix (K₂.₂.₂) complex or a tetraalkylammonium salt to enhance its nucleophilicity in an anhydrous aprotic solvent. nih.gov

Reaction of the activated [¹⁸F]fluoride with the protected precursor, for instance, ethyl 3,3-difluoro-4-tosyloxybutanoate. The nucleophilic attack of [¹⁸F]F⁻ would displace the tosyloxy group to form the C-¹⁸F bond.

Subsequent hydrolysis of the ester group under acidic or basic conditions to yield the final product, [¹⁸F]4-fluoro-3,3-difluorobutanoic acid. It is important to note that this method would produce a trifluorinated derivative rather than directly labeling the existing difluoro position.

To label the 3-position, a precursor such as ethyl 3-fluoro-3-tosyloxybutanoate could be envisioned, although the synthesis of such a precursor presents its own challenges. The presence of the carboxylic acid functionality, even in its protected ester form, requires careful optimization of reaction conditions to avoid side reactions.

Electrophilic Fluorination:

Electrophilic fluorination methods utilize reagents like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite. nih.gov These methods are often employed for labeling electron-rich aromatic rings or double bonds. For a scaffold like this compound, an unsaturated precursor would be necessary. For example, an ester of 3-fluoro-but-3-enoic acid could serve as a precursor. The addition of [¹⁸F]F₂ across the double bond would lead to the desired product, albeit with potential for the formation of regioisomers.

A more controlled approach within electrophilic fluorination involves the use of organometallic precursors, such as organostannanes or organoboranes. nih.gov A precursor like ethyl 3,3-difluoro-4-(trimethylstannyl)butanoate could potentially be radiofluorinated via an electrophilic destannylation reaction. However, electrophilic fluorination generally results in lower specific activity compared to nucleophilic methods due to the unavoidable addition of carrier fluorine gas during the production of [¹⁸F]F₂. uchicago.edu

Isotopic Exchange:

Isotopic exchange (IE) offers a direct route to [¹⁸F]this compound by replacing one of the existing ¹⁹F atoms with an ¹⁸F atom. This method has the advantage of using the target molecule itself as the precursor. The ¹⁸F/¹⁹F exchange can be facilitated under various conditions, sometimes requiring high temperatures or the presence of a Lewis acid. nih.govresearchgate.net

For this compound, the IE reaction would be performed by heating the compound with activated [¹⁸F]fluoride in a suitable solvent. While synthetically straightforward, a significant drawback of isotopic exchange is the inherently low specific activity of the final product, as it is diluted with a large excess of the unlabeled precursor. researchgate.net This can be a limiting factor for PET imaging applications that target low-density receptors. Recent advancements in IE methods aim to improve specific activity, but it remains a considerable challenge. nih.gov

The selection of the most appropriate methodology depends on several factors, including the desired specific activity, the synthetic accessibility of the precursor, and the required radiochemical yield and purity of the final ¹⁸F-labeled building block.

| Methodology | Precursor Example | Key Reagents | Typical Radiochemical Yield (RCY) | Specific Activity (SA) | Primary Advantage | Primary Disadvantage |

| Nucleophilic Substitution | Ethyl 3,3-difluoro-4-tosyloxybutanoate | K₂.₂.₂/K₂CO₃, [¹⁸F]KF | 15-40% | High | High Specific Activity | Requires multi-step precursor synthesis |

| Electrophilic Fluorination | Ethyl 3-fluoro-but-3-enoate | [¹⁸F]F₂ or [¹⁸F]AcOF | 5-20% | Low to Moderate | Can label unsaturated bonds | Low specific activity, potential for regioisomers |

| Isotopic Exchange | This compound | [¹⁸F]KF | 1-10% | Very Low | Synthetically simple | Very low specific activity |

Advanced Characterization and Computational Studies of 3,3 Difluorobutanoic Acid

High-Resolution Spectroscopic Analysis for Structural Elucidation and Conformational Preferences

Spectroscopic techniques are fundamental to elucidating the precise molecular structure and conformational dynamics of 3,3-difluorobutanoic acid. Multi-nuclear NMR, mass spectrometry, and vibrational spectroscopy each offer a unique window into the molecule's atomic and electronic framework.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and informative tool for characterizing fluorinated organic molecules. For this compound, the two geminal fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. Experimental data report the chemical shift for these fluorine nuclei at approximately -87.2 ppm when measured in deuterochloroform (CDCl₃) uni.lu.

This chemical shift value is characteristic of geminal difluoroalkyl groups. The coupling between the fluorine nuclei and adjacent protons provides further structural insight. The geminal fluorine atoms exhibit coupling to the protons on the adjacent C2 (vicinal coupling, ³JH-F) and C4 (vicinal coupling, ³JH-F) positions. In the case of the adjacent methylene (B1212753) protons (C2), this interaction manifests as a triplet in the proton-coupled ¹⁹F NMR spectrum, and reciprocally, the methylene proton signal is split by the two fluorine atoms. Similarly, the methyl protons (C4) are coupled to the fluorine atoms, which appears as a triplet with a coupling constant of J = 18.7 Hz in the ¹H NMR spectrum, indicating a strong through-space or through-bond interaction uni.luresearchgate.net.

¹H and ¹³C NMR spectroscopy complements the ¹⁹F data to provide a complete picture of the carbon-hydrogen framework of this compound. The chemical shifts and coupling constants are heavily influenced by the electron-withdrawing nature of the geminal fluorine atoms.

The ¹H NMR spectrum shows a triplet for the methyl protons (C4) at δ = 1.77 ppm (³JH-F = 18.7 Hz) and a triplet for the methylene protons (C2) at δ = 2.97 ppm (³JH-F = 13.9 Hz) uni.luresearchgate.net. The downfield shift of the methylene protons compared to non-fluorinated butanoic acid is a direct consequence of the deshielding effect of the adjacent fluorine atoms.

In the ¹³C NMR spectrum, the carbon atom bonded to the two fluorine atoms (C3) exhibits a prominent triplet centered at δ = 120.7 ppm due to the large one-bond carbon-fluorine coupling constant (¹JC-F) of 239.9 Hz uni.luresearchgate.net. The other carbon signals are also observed as triplets due to two-bond and three-bond C-F coupling. The detailed assignments are presented in the table below.

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | C2-H ₂ | 2.97 | Triplet | ³JH-F = 13.9 |

| ¹H | C4-H ₃ | 1.77 | Triplet | ³JH-F = 18.7 |

| ¹³C | C 1 (COOH) | 173.2 | Triplet | ³JC-F = 7.8 |

| ¹³C | C 2 (CH₂) | 42.9 | Triplet | ²JC-F = 29.3 |

| ¹³C | C 3 (CF₂) | 120.7 | Triplet | ¹JC-F = 239.9 |

| ¹³C | C 4 (CH₃) | 23.2 | Triplet | ²JC-F = 26.4 |

| ¹⁹F | C3-F ₂ | -87.2 | - | - |

Data sourced from Trofymchuk et al. (2020) uni.luresearchgate.net.

While specific experimental mass spectra for this compound are not widely published, its fragmentation pathways under electron ionization (EI) can be predicted based on the established behavior of carboxylic acids and fluorinated compounds. The molecular ion peak (M⁺) is expected at m/z 124.03.

Common fragmentation pathways for short-chain carboxylic acids include:

Alpha-cleavage: Loss of the carboxyl group (•COOH), which would result in a fragment at m/z 79.

Decarboxylation: Loss of carbon dioxide (CO₂), leading to a [M-44]⁺ fragment. This is a very common pathway for carboxylic acids.

McLafferty Rearrangement: This is less likely for this compound due to the substitution pattern.

For fluorinated compounds, fragmentation is often directed by the C-F bonds. After initial decarboxylation, the resulting alkyl cation could undergo rearrangement or loss of HF. A prominent fragmentation pathway would likely involve the initial loss of CO₂, followed by potential fluorine migration and subsequent cleavage of the carbon chain. Isotopic fingerprinting, particularly through the use of ¹³C labeling, could be employed to trace the carbon skeleton during fragmentation and monitor reaction mechanisms involving the acid.

Vibrational spectroscopy provides valuable information on the functional groups and potential conformational isomers of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is predicted to appear around 1700-1725 cm⁻¹. The electron-withdrawing fluorine atoms may cause a slight shift to a higher wavenumber compared to unsubstituted butanoic acid.

C-F Stretch: Strong and intense C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The geminal difluoro group will likely give rise to intense, characteristic bands in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. The C-C skeletal vibrations and C-F stretching modes are also Raman active and can provide insight into the molecular backbone and conformation nih.gov. Studies on similar molecules like perfluoropropionic acid show that both monomeric and dimeric forms can be identified through distinct vibrational bands in gas-phase or matrix-isolation studies researchgate.net.

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | -COOH | 2500-3300 (Broad) | Weak | Strong (IR) |

| C-H Stretch | -CH₃, -CH₂ | 2850-3000 | 2850-3000 | Medium |

| C=O Stretch | -COOH | 1700-1725 | 1700-1725 | Strong |

| C-F Stretch | -CF₂- | 1100-1300 | Active | Very Strong (IR) |

| C-O Stretch | -COOH | 1210-1320 | Active | Medium (IR) |

X-ray Crystallography of this compound Derivatives: Solid-State Structure and Intermolecular Interactions

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Small, flexible carboxylic acids are often challenging to crystallize. However, analysis of derivatives or co-crystals would provide definitive information on solid-state conformation and intermolecular interactions.

A crystallographic study would precisely determine bond lengths, bond angles, and torsional angles. A key feature of interest would be the C-C-C-C backbone conformation and the orientation of the carboxyl group relative to the fluorinated carbon. Of particular importance would be the analysis of intermolecular hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O=C hydrogen bonds. X-ray diffraction would confirm the presence and geometry of this motif and reveal any other significant intermolecular contacts, such as C-H···O or C-H···F interactions, which govern the crystal packing.

Computational Chemistry and Quantum Mechanical Investigations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound, corroborating experimental data and predicting properties that are difficult to measure.

Studies on similar fluorinated carboxylic acids commonly employ hybrid DFT functionals such as B3LYP with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) to achieve a good balance between accuracy and computational cost chemikart.comnih.gov. Such calculations can be used to:

Predict Molecular Geometries: Determine the lowest energy conformation by calculating bond lengths, angles, and dihedral angles.

Simulate NMR Spectra: Calculate ¹³C and ¹⁹F NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can aid in the assignment of experimental spectra nih.gov.

Calculate Vibrational Frequencies: Predict IR and Raman spectra, which helps in assigning experimental bands to specific vibrational modes.

Analyze Electronic Properties: Investigate the molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and natural bond orbital (NBO) analysis to understand the electronic effects of the fluorine substituents on the acidity and reactivity of the carboxyl group.

Computational models for fluorinated acids have been successfully used to predict trends in physical properties and spectroscopic parameters across homologous series, providing a robust framework for understanding the structure-property relationships in these important compounds chemikart.com.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Computational studies on a homologous series of straight-chain PFCAs have shown that the introduction of fluorine atoms significantly impacts the electronic properties of the carboxylic acid headgroup. epa.gov Although the perfluoroalkyl chain length in these studies does not drastically alter the structural or electronic character of the carboxyl group, the high electronegativity of fluorine atoms induces a strong electron-withdrawing effect. epa.gov This effect is anticipated to be prominent in this compound, where the two fluorine atoms on the β-carbon would significantly influence the electron density distribution across the molecule.

The C-F bonds in fluorinated organic compounds are characterized by their high bond strength and polarity. In this compound, the C-F bonds are expected to be highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atoms. This polarization, in turn, affects the acidity of the carboxylic acid. Computational studies on PFCAs have been used to calculate acidity constants (pKa values), and it has been generally observed that fluorination increases acidity compared to non-fluorinated analogues. epa.govnih.gov For this compound, the electron-withdrawing nature of the two fluorine atoms would stabilize the carboxylate anion upon deprotonation, thereby increasing its acidity.

DFT calculations, often coupled with methods like the Atoms in Molecules (AIM) theory, can be used to analyze the topology of the electron density and characterize the nature of chemical bonds. For this compound, such an analysis would likely reveal the highly ionic character of the C-F bonds and the covalent nature of the C-C and C-H bonds. The molecular electrostatic potential (MEP) is another valuable tool derived from DFT calculations. An MEP map of this compound would visually represent the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the carboxyl group and the fluorine atoms would be regions of high negative potential, while the acidic proton of the carboxyl group and the hydrogen atoms on the alkyl chain would be regions of positive potential.

Conformational Analysis and Energetics of this compound

Direct experimental or computational conformational analysis of this compound is not extensively documented. However, insights into its preferred conformations and the associated energetics can be inferred from studies on structurally related fluorinated alkanes and carboxylic acids. nih.govresearchgate.netresearchgate.net The conformational landscape of this compound is primarily determined by the rotational barriers around the C-C single bonds and the steric and electrostatic interactions between the substituents.

The key dihedral angles that define the conformation of this compound are those around the C2-C3 and C3-C4 bonds. Rotation around the C2-C3 bond will influence the relative positions of the carboxyl group and the difluorinated carbon. It is plausible that conformers that minimize steric hindrance between the bulky carboxyl group and the fluorine atoms will be energetically favored.

Furthermore, studies on vicinal difluorinated alkanes, such as 2,3-difluorobutane, have revealed a complex interplay of stereoelectronic effects that govern conformational preferences. nih.govresearchgate.net While the "gauche effect" often favors a gauche arrangement of electronegative substituents, in more complex systems, other interactions can dominate. nih.gov In the case of this compound, the interactions between the C-F bonds and the C=O and C-O bonds of the carboxyl group will be significant. Intramolecular hydrogen bonding between one of the fluorine atoms and the hydroxyl proton of the carboxylic acid might also play a role in stabilizing certain conformations, as has been observed in other fluoro-substituted carboxylic acids. researchgate.net

A systematic computational conformational search, employing methods like DFT, would be necessary to identify all low-energy conformers of this compound and to quantify their relative energies. The results of such a study would likely be presented in a potential energy surface diagram, illustrating the energy of the molecule as a function of one or more dihedral angles. The calculated energy differences between conformers would allow for the determination of their population distribution at a given temperature using the Boltzmann distribution.

Computational Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions. nih.govmit.edursc.orgchemrxiv.org While specific predictive studies for novel transformations of this compound are yet to be published, established computational methodologies can be applied to forecast its behavior.

The reactivity of this compound is largely dictated by the functional groups present: the carboxylic acid and the C-F bonds. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction. Computational methods can be used to model the reaction pathways for these transformations, providing insights into the activation energies and reaction thermodynamics. For instance, DFT calculations can be employed to determine the transition state structures and energies for the reaction of this compound with an alcohol to form an ester. This information can help in predicting the reaction rate and identifying optimal reaction conditions.

The presence of the two fluorine atoms on the β-carbon is expected to influence the reactivity of the adjacent methylene group (α-protons). The electron-withdrawing nature of the fluorine atoms can increase the acidity of these α-protons, making them more susceptible to deprotonation by a base. This could facilitate reactions such as α-halogenation or aldol-type condensations. Computational models can quantify the pKa of these protons, providing a measure of their acidity and thus their reactivity in base-mediated transformations.

Furthermore, computational methods can be used to predict the selectivity of reactions involving this compound. For example, in a reaction where multiple products can be formed, DFT calculations can be used to compare the activation energies of the different reaction pathways. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical elucidation of reaction mechanisms provides a detailed, atomistic understanding of how chemical reactions occur. rsc.org For this compound, computational studies can be instrumental in mapping out the potential energy surfaces of its various possible reactions, identifying intermediates and, crucially, the transition states that connect them.

A pertinent area for theoretical investigation would be the thermal decomposition of this compound. Studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) have revealed mechanisms involving HF elimination and the formation of lactone intermediates. rsc.orgrsc.orgresearchgate.net A similar mechanism could be hypothesized for this compound, where the initial step involves the elimination of a molecule of HF from the β-carbon and the carboxyl group to form a β-lactone. This lactone would be a transient intermediate, likely undergoing subsequent decarboxylation. DFT calculations can be used to locate the transition state for the HF elimination step and to calculate its activation energy, which is a key parameter in determining the reaction rate.

Another area of interest is the reaction of this compound with radicals. For instance, the reaction with hydroxyl radicals is relevant to atmospheric chemistry and advanced oxidation processes for water treatment. Theoretical studies can model the abstraction of hydrogen atoms from different positions in the molecule by a hydroxyl radical. By calculating the activation barriers for each possible abstraction, the most likely site of initial attack can be identified.

The table below presents hypothetical data for a theoretical study on the unimolecular decomposition of this compound, based on analogous systems.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | HF elimination to form β-butyrolactone | 45.2 |

| 2 | Decarboxylation of β-butyrolactone | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction mechanisms of this compound are not currently available.

Such theoretical investigations, by providing a detailed picture of reaction pathways and energetics, are invaluable for understanding the fundamental chemistry of this compound and for designing new synthetic transformations.

Future Perspectives and Emerging Research Avenues in 3,3 Difluorobutanoic Acid Chemistry

Development of Novel and Highly Selective Fluorination Reagents for Butanoic Acid Systems

The synthesis of 3,3-difluorobutanoic acid and related fluorinated butanoic acid systems hinges on the availability of efficient and selective fluorination reagents. Traditional methods often require harsh conditions and exhibit limited substrate scope. Consequently, a significant research thrust is the development of novel reagents that can overcome these limitations.

Recent advancements have seen a surge in the development of deoxyfluorination and decarboxylative fluorination strategies applicable to carboxylic acids. Deoxyfluorination reagents, which replace a hydroxyl group with fluorine, have become increasingly sophisticated. For instance, reagents like DAST (diethylaminosulfur trifluoride) and its derivatives have been staples in the field, though concerns about their thermal stability and handling have spurred the search for safer and more user-friendly alternatives.

Decarboxylative fluorination offers a powerful alternative by converting the carboxylic acid group itself into a C-F bond. This transformation can be achieved through various catalytic systems, including photoredox catalysis, which utilizes visible light to drive the reaction under mild conditions. These methods are particularly attractive for their potential to tolerate a wide range of functional groups, a critical aspect for the synthesis of complex molecules.

A notable development in the direct synthesis of β,β-difluorocarboxylic acids, such as this compound, involves the use of sulfur tetrafluoride (SF₄). While highly effective, the hazardous nature of SF₄ necessitates specialized equipment and handling procedures. Current research is focused on developing milder and more selective reagents that can achieve similar transformations without the associated risks.

Below is a table summarizing some modern fluorination strategies applicable to the synthesis of fluorinated butanoic acids:

| Fluorination Strategy | Reagent/Catalyst Examples | Key Advantages |

| Deoxyfluorination | DAST, Deoxo-Fluor®, PyFluor | Direct conversion of hydroxyl groups to fluorine. |

| Decarboxylative Fluorination | Selectfluor® with photoredox catalysts (e.g., iridium or ruthenium complexes), Silver catalysts | Utilizes the carboxylic acid functionality directly, often under mild conditions. nih.gov |

| Direct Fluorination of Keto Esters | Sulfur Tetrafluoride (SF₄) | Efficient for the synthesis of β,β-difluorocarboxylic acids. |

The future in this area lies in the design of reagents that are not only highly selective for the desired fluorination but are also cost-effective, environmentally benign, and amenable to large-scale synthesis.

Interdisciplinary Applications: Advancements in Chemical Biology and Material Science Through this compound Building Blocks

The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered acidity, and enhanced lipophilicity, make fluorinated compounds highly valuable in both chemical biology and material science. This compound, as a versatile building block, is poised to contribute significantly to these fields.

Chemical Biology:

In the realm of chemical biology, the incorporation of fluorinated motifs into peptides and other biologically active molecules can profoundly influence their conformation and function. The gem-difluoro group in this compound can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, potentially leading to enhanced binding affinity to biological targets and improved metabolic stability. For instance, the synthesis of non-canonical amino acids, such as (S)-2-amino-4,4-difluorobutanoic acid, highlights the potential for incorporating this difluorinated moiety into peptides to probe and modulate biological processes. The strategic placement of the difluoromethyl group can alter the electronic properties and hydrogen-bonding capabilities of the molecule, which are critical for molecular recognition and signaling pathways.

Material Science:

In material science, the introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Fluorinated building blocks are integral to the development of advanced polymers, liquid crystals, and other functional materials. While specific applications of this compound in materials are still emerging, its structure suggests potential uses as a monomer or an additive to impart desirable fluorinated characteristics to larger polymeric structures. The polarity of the C-F bond can also influence the self-assembly and macroscopic properties of materials. For example, the incorporation of fluorinated segments can lead to materials with low surface energy, making them suitable for applications such as hydrophobic coatings and specialized membranes.

The following table outlines the potential impact of incorporating the this compound motif in these interdisciplinary fields:

| Field | Potential Application of this compound Building Block | Expected Outcome/Advantage |

| Chemical Biology | Incorporation into peptides and small molecule probes | Enhanced metabolic stability, altered binding affinity, tool for studying biological systems. |

| Material Science | Monomer for fluorinated polymers, additive for surface modification | Increased thermal stability, chemical resistance, hydrophobicity, and tailored electronic properties. |

As synthetic routes to this compound become more accessible, its exploration as a key building block in these diverse areas is expected to expand significantly.

Automation and High-Throughput Methodologies in Fluorinated Butanoic Acid Synthesis